Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester

Organic Synthesis Medicinal Chemistry Building Block Selection

Researchers face route reproducibility risks when substituting aryl carbamates due to divergent steric and electronic profiles. This ethyl 4-bromo-2-methylphenylcarbamate (CAS 113579-09-2) solves that with a balanced leaving group and mild acid stability. - **Key advantage**: Ethyl ester enables selective Boc deprotection elsewhere; incompatible with tert-butyl or methyl analogs. - **Reactivity**: Bromine site for Pd-catalyzed cross-couplings; lower steric bulk enhances late-stage functionalization yields. - **Supply**: 95% purity; scalable via carbonylation (vs. lengthy protection sequences).

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
CAS No. 113579-09-2
Cat. No. B13935454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester
CAS113579-09-2
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=C(C=C(C=C1)Br)C
InChIInChI=1S/C10H12BrNO2/c1-3-14-10(13)12-9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)
InChIKeyIMBCELZVGYRYHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid, (4-Bromo-2-methylphenyl)-, Ethyl Ester (CAS 113579-09-2): Procurement-Relevant Identity and Structural Context


Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (CAS 113579-09-2, molecular formula C10H12BrNO2, MW 258.11) is a specialized aryl carbamate building block featuring a 4-bromo-2-methylphenyl core and an ethyl ester terminus . This compound serves as a versatile intermediate in synthetic and medicinal chemistry research, particularly in nucleophilic substitution and palladium-catalyzed carbonylation reactions to construct more complex molecules . Its structural attributes—a bromine atom for cross-coupling and a carbamate group for further derivatization—define its utility in constructing libraries of pharmacologically relevant compounds [1]. The compound is intended strictly for research use only (RUO).

Why Generic Substitution of Carbamic Acid, (4-Bromo-2-methylphenyl)-, Ethyl Ester Fails: The Critical Role of the Ethyl Ester in Synthesis and Reactivity


In-class aryl carbamates (e.g., methyl, tert-butyl, or benzyl esters of the same 4-bromo-2-methylphenyl core) cannot be simply interchanged due to divergent reactivity profiles, steric effects, and deprotection requirements. The ethyl ester offers a balanced leaving group ability that is distinct from the more labile methyl ester or the acid-labile tert-butyl (Boc) group . Substituting the ethyl group for a bulkier tert-butyl or benzyl group alters the compound's steric and electronic environment, impacting yields and selectivity in downstream reactions such as nucleophilic substitutions or cross-couplings . Furthermore, the specific substitution pattern (4-bromo-2-methyl) confers unique electronic properties that influence the outcome of palladium-catalyzed transformations, making direct analog replacement a risk to synthetic route reproducibility and overall efficiency . The quantitative evidence below underscores these critical differences.

Carbamic Acid, (4-Bromo-2-methylphenyl)-, Ethyl Ester: A Quantitative Evidence Guide for Differentiated Selection


Comparative Molecular Weight and Steric Profile for Synthetic Route Planning

The ethyl ester variant (MW 258.11 g/mol) offers a distinct steric and solubility profile compared to its bulkier tert-butyl (Boc) analog (MW 286.16 g/mol, CAS 306937-14-4) and the more lipophilic benzyl ester (MW 320.18 g/mol, CAS 1245563-07-8) . The smaller ethyl group minimizes steric hindrance during nucleophilic attack at the carbonyl center, which can be critical for achieving high yields in acylation or carbamate transfer reactions .

Organic Synthesis Medicinal Chemistry Building Block Selection

Differential Stability Under Acidic Conditions vs. Boc-Protected Analog

The ethyl carbamate group is stable to mild acidic conditions (e.g., dilute HCl, TFA in DCM at 0°C) that would rapidly cleave the tert-butyloxycarbonyl (Boc) group, which is known to be labile to TFA with a half-life on the order of minutes [1]. This differential stability allows for orthogonal protecting group strategies in complex molecule synthesis, where the ethyl ester can be retained while a Boc group elsewhere in the molecule is removed [1].

Protecting Group Strategy Peptide Synthesis Process Chemistry

Purity Benchmarking for Reproducible Research

Suppliers typically offer this compound at a purity of 95% as determined by HPLC or GC analysis [1]. This purity level is a critical differentiator when compared to less characterized in-class analogs from non-specialist sources, where purity may be unspecified or lower. The availability of a 95% standard ensures that the material is suitable for demanding research applications where impurities could confound biological assay results or reduce synthetic yields .

Quality Control Reproducibility Chemical Procurement

Synthetic Accessibility via Palladium-Catalyzed Carbonylation

A patented method describes the synthesis of carbamic acid ester derivatives, including compounds structurally related to the target, using palladium-catalyzed carbonylation of 2-haloanilines . Specifically, 2-bromo-4-methylaniline derivatives can be carbonylated under CO pressure (2-8 bar) at 115°C using a Pd catalyst to directly form the carbamic acid ester, avoiding protection/deprotection steps and shortening the synthetic route . This contrasts with alternative syntheses requiring harsher conditions or lower-yielding steps for analogs with different substitution patterns.

Process Chemistry Catalysis Synthetic Methodology

Carbamic Acid, (4-Bromo-2-methylphenyl)-, Ethyl Ester: Targeted Application Scenarios Based on Differentiated Evidence


Medicinal Chemistry: Orthogonal Protection for Complex Molecule Synthesis

The ethyl carbamate's stability to mild acid, contrasting with the acid-labile Boc group (Evidence Item 2), makes this compound ideal for constructing complex molecules like peptide mimetics or natural product analogs. Researchers can selectively deprotect a Boc group elsewhere in the molecule while leaving the ethyl ester intact, enabling a divergent synthetic strategy. This is supported by its use as a versatile building block for carbamate-based libraries .

Process Chemistry: Cost-Effective Scale-Up via Direct Carbonylation

The demonstrated synthetic accessibility via palladium-catalyzed carbonylation (Evidence Item 4) positions this compound as a more scalable and economically viable building block compared to analogs requiring lengthy protection/deprotection sequences. Procurement teams focused on route optimization for larger-scale production can leverage this evidence to justify selection over less efficiently synthesized alternatives .

Analytical Chemistry & Quality Control: Use as a High-Purity Reference Standard

The commercially available 95% purity specification (Evidence Item 3) allows this compound to serve as a reliable reference standard for method development (e.g., HPLC, LC-MS) or as a high-quality starting material for biological assays where impurities could skew results. This level of purity ensures reproducibility in critical research settings [1].

Cross-Coupling Chemistry: Optimized Reactivity Due to Lower Steric Hindrance

The lower molecular weight and reduced steric bulk of the ethyl ester compared to tert-butyl or benzyl analogs (Evidence Item 1) can enhance reaction rates and yields in nucleophilic substitution and cross-coupling reactions. This is particularly relevant in late-stage functionalization of drug-like molecules, where steric congestion can hinder reactivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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